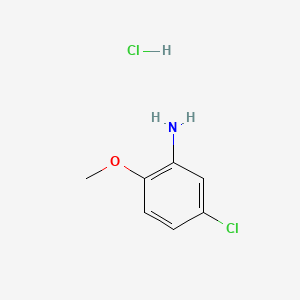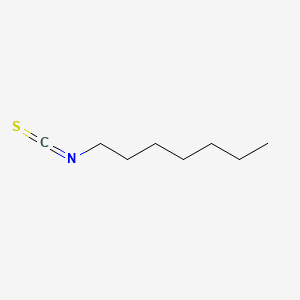
(+)-2,3-O-Benzylidene-D-threitol
描述
(+)-2,3-O-Benzylidene-D-threitol: is a chiral compound derived from D-threitol, a sugar alcohol. It is characterized by the presence of a benzylidene group protecting the hydroxyl groups at the 2 and 3 positions. This compound is often used as a building block in organic synthesis due to its stereochemical properties and ability to form stable intermediates.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (+)-2,3-O-Benzylidene-D-threitol typically involves the protection of D-threitol. One common method includes the reaction of D-threitol with benzaldehyde in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the benzylidene acetal. The reaction is usually carried out in an anhydrous solvent like toluene under reflux conditions to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale protection of polyols using benzaldehyde and acid catalysts. The process is optimized for yield and purity, often involving recrystallization or chromatographic purification to obtain the desired product.
化学反应分析
Types of Reactions:
Oxidation: (+)-2,3-O-Benzylidene-D-threitol can undergo oxidation reactions, particularly at the free hydroxyl groups, using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The benzylidene group can be selectively reduced to regenerate the free hydroxyl groups using hydrogenation with palladium on carbon (Pd/C) as a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions where the benzylidene group is replaced by other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3)
Reduction: Hydrogenation with palladium on carbon (Pd/C)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed:
- Oxidation products include aldehydes or ketones depending on the reaction conditions.
- Reduction products include D-threitol after removal of the benzylidene group.
- Substitution products vary based on the nucleophile used.
科学研究应用
Chemistry: (+)-2,3-O-Benzylidene-D-threitol is used as a chiral building block in the synthesis of complex organic molecules. Its stereochemical properties make it valuable in the preparation of enantiomerically pure compounds.
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and as a precursor in the synthesis of biologically active molecules
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as a stabilizer in various chemical processes. Its ability to form stable intermediates makes it useful in large-scale organic synthesis.
作用机制
The mechanism of action of (+)-2,3-O-Benzylidene-D-threitol primarily involves its role as a protecting group in organic synthesis. The benzylidene group protects the hydroxyl groups from unwanted reactions, allowing selective reactions to occur at other sites. Upon completion of the desired reactions, the benzylidene group can be removed under mild conditions, regenerating the free hydroxyl groups.
相似化合物的比较
(+)-2,3-O-Isopropylidene-D-threitol: Similar in structure but with an isopropylidene protecting group instead of benzylidene.
(+)-2,3-O-Benzylidene-D-erythritol: An isomer with different stereochemistry at the 2 and 3 positions.
Uniqueness: (+)-2,3-O-Benzylidene-D-threitol is unique due to its specific stereochemistry and the stability of the benzylidene protecting group. This stability allows for selective reactions and easy removal under mild conditions, making it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
[5-(hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c12-6-9-10(7-13)15-11(14-9)8-4-2-1-3-5-8/h1-5,9-13H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJRVTSEJAYBNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2OC(C(O2)CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201288041 | |
| Record name | 2-Phenyl-1,3-dioxolane-4,5-dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201288041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6382-97-4 | |
| Record name | 2-Phenyl-1,3-dioxolane-4,5-dimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6382-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenyl-1,3-dioxolane-4,5-dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201288041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















